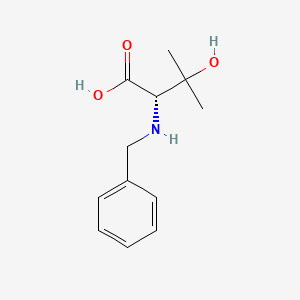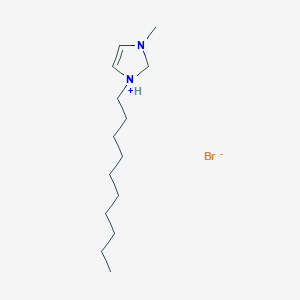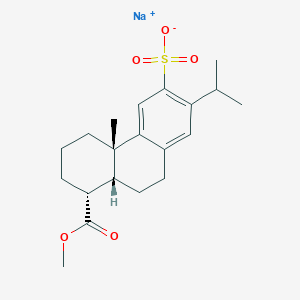
TRICHLOROETHYLSILANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRICHLOROETHYLSILANE is an organosilicon compound with the chemical formula C₂H₅SiCl₃. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its ability to introduce trichloroethyl groups into organic molecules, making it a valuable reagent in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: TRICHLOROETHYLSILANE can be synthesized through the reaction of trichloroethylene with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of ethylsilane. This method involves the reaction of ethylsilane with chlorine gas, resulting in the formation of this compound. The process is carried out in a chlorination reactor, and the product is purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions: TRICHLOROETHYLSILANE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trichloroethyl group with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form trichloroethanol and hydrochloric acid.
Reduction: It can be reduced to form ethylsilane derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.
Major Products Formed:
Trichloroethanol: Formed during hydrolysis.
Ethylsilane Derivatives: Formed during reduction.
Aplicaciones Científicas De Investigación
TRICHLOROETHYLSILANE has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent to introduce trichloroethyl groups into organic molecules.
Material Science: Utilized in the synthesis of silicon-based materials and coatings.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Biotechnology: Used in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of TRICHLOROETHYLSILANE involves its ability to react with nucleophiles and other reactive species. The trichloroethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to introduce trichloroethyl groups into various molecules, thereby modifying their chemical properties.
Comparación Con Compuestos Similares
Trichlorosilane (HSiCl₃): Similar in structure but contains a hydrogen atom instead of an ethyl group.
Ethyltrichlorosilane (C₂H₅SiCl₃): Similar but lacks the trichloroethyl group.
Uniqueness: TRICHLOROETHYLSILANE is unique due to its trichloroethyl group, which imparts distinct reactivity and chemical properties compared to other similar compounds
Propiedades
IUPAC Name |
2,2,2-trichloroethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Si/c3-2(4,5)1-6/h1H2,6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPLRNXCPVWMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)[SiH3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate](/img/structure/B8065564.png)


![Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester](/img/structure/B8065578.png)
![3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid](/img/structure/B8065589.png)

![3-Pyridinecarboxylic acid, 6-[1-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B8065597.png)



![(3R,3aR,6S,6aS)-6-methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol](/img/structure/B8065626.png)


